8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound is a pyrimidothiazine derivative featuring a tetrahydropyrimido[2,1-b][1,3]thiazine core substituted with a tert-butyl group at the 8-position and a cyclohex-1-en-1-yl ethyl carboxamide moiety at the 3-position. Its structure combines a bicyclic heterocyclic system with bulky substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
8-tert-butyl-N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-20(2,3)16-11-17(24)23-12-15(13-26-19(23)22-16)18(25)21-10-9-14-7-5-4-6-8-14/h7,11,15H,4-6,8-10,12-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMJWXQFBCIWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
- Synthetic Approaches :
The synthesis of TZ-6 () involves nitrosation and cyclization steps, which may parallel methods for constructing the pyrimidothiazine core. However, the target compound’s cyclohexenylethyl group likely requires additional steps, such as alkylation or conjugate addition, similar to the phenethyl group in 1l ().
Research Findings and Implications
- Pharmacokinetic Predictions : The tert-butyl group could prolong half-life by resisting oxidative metabolism, whereas the cyclohexenylethyl moiety might enhance tissue penetration due to moderate lipophilicity .
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